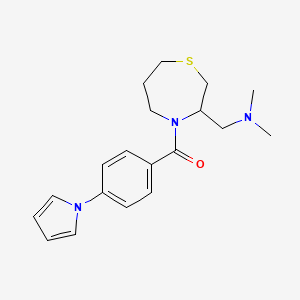

(4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a thiazepane ring, and a dimethylamino group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of these functional groups could potentially give the compound interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and thiazepane rings, as well as the dimethylamino group. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Thiazepane rings can potentially undergo ring-opening reactions under certain conditions .Applications De Recherche Scientifique

Synthesis of Polysubstituted Derivatives

This compound has been used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .

Antibacterial Activity

Some of the products derived from this compound have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents.

Anticancer Agents

Pyrrole and its fused derivatives, which include this compound, have attracted attention as potent anticancer agents . They exhibit their cytotoxic activities through various mechanisms such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Electrochemical Properties

The corresponding polymer of this compound, obtained via electrochemical polymerization, has shown interesting electrochemical properties . It exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Optical Properties

The polymer derived from this compound also demonstrated unique optical properties . It changed color during charge insertion and extraction, exhibiting orange color in the neutral state and blue color in the oxidized state .

Applications in Electronic Devices

Conjugated polymers, including those derived from this compound, have been used in various electronic devices for energy storage, energy trapping, energy translation, sensors, and flexible electronics .

Applications in Solar Cells and Light Emitting Devices

These conjugated polymers have also found applications in solar cells and light emitting devices , contributing to the development of renewable energy sources and advanced lighting solutions.

Use in Biosensors

The conjugated polymers derived from this compound have been used in the development of biosensors , which are crucial tools in various fields such as healthcare, environmental monitoring, and food safety.

Mécanisme D'action

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in cellular processes . For instance, some compounds inhibit or activate enzymes, altering the rate of biochemical reactions .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to influence cell growth, glucose uptake rate, and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Orientations Futures

Propriétés

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-20(2)14-18-15-24-13-5-12-22(18)19(23)16-6-8-17(9-7-16)21-10-3-4-11-21/h3-4,6-11,18H,5,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPXLMPWMFOJAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2482235.png)

![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)

![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)

![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)